tert-butyl 2-(4-aminophenoxy)acetate hydrochloride
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Overview
Description
tert-butyl 2-(4-aminophenoxy)acetate hydrochloride: is a chemical compound with the molecular formula C12H17NO3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a tert-butyl ester group, an aminophenoxy group, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-aminophenoxy)acetate hydrochloride typically involves the following steps:
Formation of tert-butyl 2-(4-nitrophenoxy)acetate: This intermediate is synthesized by reacting tert-butyl bromoacetate with 4-nitrophenol in the presence of a base such as potassium carbonate.
Reduction of the nitro group: The nitro group in tert-butyl 2-(4-nitrophenoxy)acetate is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the tert-butyl 2-(4-aminophenoxy)acetate to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in tert-butyl 2-(4-aminophenoxy)acetate hydrochloride can undergo nucleophilic substitution reactions with various electrophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of N-alkyl or N-acyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications.
- Used in the development of drug candidates.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-aminophenoxy)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- tert-butyl 2-(4-nitrophenoxy)acetate
- tert-butyl 2-(4-hydroxyphenoxy)acetate
- tert-butyl 2-(4-methoxyphenoxy)acetate
Uniqueness:
- The presence of the amino group in tert-butyl 2-(4-aminophenoxy)acetate hydrochloride distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications.
Properties
CAS No. |
2567502-05-8 |
---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.